molecular formula C19H19NO3 B2452509 N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide CAS No. 2177366-15-1

N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide

Cat. No. B2452509
CAS RN: 2177366-15-1
M. Wt: 309.365
InChI Key: VFDXNPVQKHAUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two furan rings, an ethyl group, and a phenylpropanamide group. These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the furan rings could contribute to its aromaticity and potentially its stability. The amide group could engage in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

DNA-Binding Affinity and Drug Efficacy

The complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of the antitrypanosomal drug berenil, demonstrates enhanced DNA-binding affinity. This compound, known as furamidine, exhibits significant efficacy against the Pneumocystis carinii pathogen in an immunosuppressed rat model. Its structure allows for direct hydrogen bond interactions with DNA, contributing to its effectiveness. Such findings support the potential for N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide derivatives in treating parasitic infections through improved interaction with DNA (Laughton et al., 1995).

Antimicrobial and Antioxidant Properties

Derivatives of N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide exhibit promising antimicrobial and antioxidant activities. Compounds synthesized from 3,4-Difluoronirobenzene showed significant antibacterial and antifungal properties, highlighting the potential for these compounds in developing new antimicrobial agents (Velupillai et al., 2015).

Anti-Bacterial Activities Against Drug-Resistant Bacteria

N-(4-bromophenyl)furan-2-carboxamide derivatives have demonstrated in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These compounds, particularly those with furan as a conjugated linker, offer a new avenue for combating drug-resistant bacterial infections, underscoring the importance of furanic compounds in developing novel antibacterial agents (Siddiqa et al., 2022).

Enzymatic Polymerization for Sustainable Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, including those derived from N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide, show potential as sustainable alternatives to polyphthalamides. These materials, synthesized via enzymatic polymerization, could serve in high-performance applications, offering an eco-friendly option to conventional polymers (Jiang et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For instance, if it’s being studied for potential medicinal applications, its mechanism of action would likely involve interactions with specific biological targets.

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDXNPVQKHAUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide

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